molecular formula C8H15NO3 B137462 Tert-butyl 3-hydroxyazetidine-1-carboxylate CAS No. 141699-55-0

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B137462
M. Wt: 173.21 g/mol
InChI Key: XRRXRQJQQKMFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745475B2

Procedure details

Sodium hydride (60% dispersion in oil) (83 mg, 3.46 mmol) was added to tert-butyl 3-hydroxyazetidine-1-carboxylate (J Med chem., 44(1), 2001, 94) (0.3 g, 1.73 mmol) in THF (10 mL), at 0° C., under argon. The reaction was stirred for 30 mins then iodomethane (0.13 mL, 4.15 mmol) added. After stirring at 0° C. for 30 mins and at RT for 3 hours the volatiles were removed in vacuo. Ethyl acetate (40 mL) was added and the mixture washed with brine (40 mL), dried (MgSO4), filtered, and reduced in vacuo to give the desired compound. (0.32 g). 1H NMR δ (CDCl3): 1.42 (s, 9H), 3.27 (s, 3H), 3.81 (m, 2H), 4.06 (m, 2H), 4.11 (m, 1H).
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1.I[CH3:16]>C1COCC1>[CH3:16][O:3][CH:4]1[CH2:5][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
83 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 30 mins and at RT for 3 hours the volatiles
Duration
3 h
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (40 mL) was added
WASH
Type
WASH
Details
the mixture washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.